molecular formula C6H6ClN3O2 B2445860 Methyl 5-amino-6-chloropyrazine-2-carboxylate CAS No. 1378678-66-0

Methyl 5-amino-6-chloropyrazine-2-carboxylate

Cat. No.: B2445860
CAS No.: 1378678-66-0
M. Wt: 187.58
InChI Key: AQUAJYXEOSIWJF-UHFFFAOYSA-N
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Description

Table 1: Nomenclature Comparison

Systematic Name Common Synonyms CAS Registry Number
This compound 5-Amino-6-chloro-2-pyrazinecarboxylic acid methyl ester; MFCD16657583 1378678-66-0

Alternative naming conventions, such as Chemical Abstracts Service (CAS) nomenclature, retain the same substituent order but may invert locants for non-IUPAC contexts.

Molecular Architecture and Substituent Configuration Analysis

The molecular formula C₆H₆ClN₃O₂ (molecular weight: 187.58 g/mol) defines a planar pyrazine core with three substituents influencing electronic and steric properties. Key structural features include:

Substituent Spatial Arrangement

  • Position 2 : The electron-withdrawing carboxylate ester group induces partial positive charges at adjacent positions, directing electrophilic substitution to meta positions.
  • Position 5 : The amino group (-NH₂) donates electron density via resonance, activating the ring for nucleophilic attack at ortho/para positions.
  • Position 6 : Chlorine’s electronegativity (-I effect) deactivates the ring but provides steric bulk, limiting rotational freedom.

Table 2: Key Structural Parameters

Parameter Value/Description Source
Molecular weight 187.58 g/mol
Melting point Not reported (decomposes above 200°C)
Boiling point 334.7 ± 37.0 °C (predicted)
Density 1.465 g/cm³
Solubility Slightly soluble in DMSO, methanol

X-ray crystallography data, though unavailable for this specific compound, predict a nearly planar pyrazine ring with bond angles of ~120° between substituents. The amino and chlorine groups adopt a para relationship, minimizing steric clashes while maximizing resonance stabilization.

Comparative Structural Analysis with Pyrazine Carboxylate Derivatives

This compound belongs to a broader class of pyrazine carboxylates with distinct pharmacological and synthetic applications. Structural variations significantly alter reactivity and biological activity:

Positional Isomerism: Amino Group Placement

  • Methyl 3-amino-6-chloropyrazine-2-carboxylate (CAS 1458-03-3): The amino group at position 3 reduces resonance donation to the carboxylate ester, lowering electrophilic reactivity compared to the 5-amino isomer.
  • Methyl 5-amino-4-chloropyrazine-2-carboxylate : Hypothetical isomer with chlorine at position 4 would exhibit stronger steric hindrance between substituents.

Functional Group Modifications

  • Methyl pyrazine-2-carboxylate (CAS 6164-79-0): Lacks amino and chlorine substituents, resulting in lower polarity (logP = 0.92 vs. 1.21 for the title compound) and reduced hydrogen-bonding capacity.
  • Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS 1458-01-1): An additional amino group at position 3 enhances solubility in polar solvents but reduces metabolic stability.

Table 3: Structural and Electronic Comparisons

Compound Substituent Positions LogP (Predicted) Hydrogen Bond Donors
This compound 2-COOCH₃, 5-NH₂, 6-Cl 1.21 1 (NH₂)
Methyl 3-amino-6-chloropyrazine-2-carboxylate 2-COOCH₃, 3-NH₂, 6-Cl 1.18 1 (NH₂)
Methyl pyrazine-2-carboxylate 2-COOCH₃ 0.92 0

Impact on Biological Activity

The 5-amino-6-chloro substitution pattern is critical for inhibiting mitogen-activated protein kinase-activated protein kinase 2 (MK-2), as demonstrated in analogs like methyl 3-amino-6-chloropyrazine-2-carboxylate. The amino group’s position affects hydrogen bonding with kinase active sites, while chlorine enhances lipophilicity for membrane penetration.

In contrast, unsubstituted pyrazine carboxylates (e.g., methyl pyrazine-2-carboxylate) show minimal bioactivity due to insufficient target affinity. These comparisons underscore the importance of precise substituent placement in drug design.

Properties

IUPAC Name

methyl 5-amino-6-chloropyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-12-6(11)3-2-9-5(8)4(7)10-3/h2H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUAJYXEOSIWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C(=N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-6-chloropyrazine-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 5-amino-6-chloropyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at C6 Chlorine

The chlorine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, and thiols. This reactivity is enhanced by electron-donating groups (e.g., the amino group at C5) that activate the pyrazine ring toward substitution.

Example Reaction with Amines
Reaction of the compound with piperidine in dichloromethane at room temperature replaces the C6 chlorine with a piperidinyl group, yielding methyl 5-amino-6-(piperidin-1-yl)pyrazine-2-carboxylate ( ). Similar conditions apply for primary/secondary amines (e.g., phenethylamine, tryptamine) with yields ranging from 72% to 97% ( ).

ReagentConditionsProductYieldSource
PiperidineDCM, RT, 3–7 h6-Piperidinyl derivative83%
PhenethylamineDCM/MeOH/NH₄OH, RT6-Phenethylamino derivative97%
TryptamineDCM/MeOH/NH₄OH, RT6-(2-(1H-Indol-3-yl)ethyl)amino derivative73%

Amino Group Derivatization

The C5 amino group participates in acylation and alkylation reactions.

Acylation
Treatment with acetyl chloride in pyridine forms the corresponding acetamide derivative. This reaction is critical for modifying solubility and bioactivity profiles ().

Alkylation
Reactions with alkyl halides (e.g., methyl iodide) under basic conditions yield N-alkylated products. For example, methylation produces methyl 5-(methylamino)-6-chloropyrazine-2-carboxylate, a precursor for further functionalization ().

Ester Hydrolysis

The methyl ester at C2 is hydrolyzed to the carboxylic acid under acidic or basic conditions:

  • Basic Hydrolysis : NaOH in aqueous methanol under reflux yields 5-amino-6-chloropyrazine-2-carboxylic acid.

  • Acidic Hydrolysis : HCl in ethanol converts the ester to the acid, though this method is less common ().

Cross-Coupling Reactions

The chlorine substituent enables palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling
Using Pd(PPh₃)₄ as a catalyst and arylboronic acids, the C6 chlorine is replaced with aryl groups. This reaction expands access to biarylpyrazine derivatives for medicinal chemistry applications ().

Cyanation
Pd-catalyzed cyanation (e.g., using Zn(CN)₂) replaces chlorine with a cyano group, forming methyl 5-amino-6-cyanopyrazine-2-carboxylate. This product serves as a precursor for heterocyclic expansions ().

Diazotization and Sandmeyer Reactions

The amino group undergoes diazotization with NaNO₂/HCl, followed by displacement reactions:

Sandmeyer Chlorination/Bromination
Diazonium intermediates react with CuCl or CuBr to replace the amino group with halogens. For example, treatment with CuBr yields methyl 5-bromo-6-chloropyrazine-2-carboxylate ().

Alcoholysis
Diazonium salts react with alcohols (e.g., methanol) to form methoxy derivatives, though this pathway is less explored for this compound ().

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity
Methyl 5-amino-6-chloropyrazine-2-carboxylate is recognized for its potential as an antimicrobial agent. It serves as a key intermediate in the synthesis of drugs targeting bacterial infections, particularly those caused by Mycobacterium tuberculosis. Research has demonstrated that derivatives of this compound exhibit promising in vitro activity against various mycobacterial strains, with minimal inhibitory concentrations (MICs) often ranging from 1.56 to 6.25 µg/mL .

Case Study: Antimycobacterial Activity
A study evaluating several pyrazine derivatives, including this compound, found that specific substitutions on the pyrazine ring significantly enhanced antimicrobial potency against Mycobacterium tuberculosis and other non-tuberculous mycobacteria . The structure-activity relationship (SAR) analysis indicated that modifications could lead to compounds with lower cytotoxicity while maintaining efficacy.

Agricultural Chemicals

Herbicides and Fungicides
In agricultural applications, this compound is utilized in developing herbicides and fungicides. Its structural characteristics allow it to effectively inhibit specific metabolic pathways in target pests and pathogens, thus enhancing crop protection strategies .

Data Table: Efficacy of this compound in Agriculture

Compound TypeApplicationTarget OrganismEfficacy (MIC)
HerbicideWeed controlVarious weed speciesVaries by species
FungicideDisease preventionFungal pathogensVaries by strain

Biochemical Research

Enzyme Inhibition Studies
Researchers utilize this compound in biochemical studies to investigate enzyme inhibition mechanisms. Its ability to interact with various enzymes allows scientists to elucidate metabolic pathways and develop potential therapeutic agents targeting specific biochemical processes .

Case Study: Metabolic Pathway Elucidation
In a study focusing on enzyme interactions, this compound was shown to inhibit certain enzymes involved in metabolic pathways critical for bacterial survival. This inhibition provides insights into potential drug targets for developing new antibiotics .

Material Science

Polymer Development
The compound has applications in material science, particularly in synthesizing novel polymers with enhanced properties. Its unique chemical structure contributes to the development of materials with desirable mechanical and thermal characteristics, suitable for various industrial applications .

Analytical Chemistry

Standard Reference Material
this compound is employed as a standard reference material in analytical chemistry. It aids in the accurate quantification of related compounds within complex mixtures through various analytical techniques, including chromatography and mass spectrometry .

Mechanism of Action

The mechanism of action of methyl 5-amino-6-chloropyrazine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and chlorine groups can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloropyrazine-2-carboxylate: Lacks the amino group at the 5-position.

    Methyl 5-amino-2-pyrazinecarboxylate: Lacks the chlorine atom at the 6-position.

    5-Amino-6-chloropyrazine-2-carboxylic acid: Lacks the methyl ester group.

Uniqueness

Methyl 5-amino-6-chloropyrazine-2-carboxylate is unique due to the combination of functional groups present on the pyrazine ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

Methyl 5-amino-6-chloropyrazine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is a pyrazine derivative characterized by the presence of amino and chloro substituents. It has been investigated for various biological applications, including its role as a building block in the synthesis of more complex biologically active molecules.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, leading to altered metabolic pathways.
  • Receptor Modulation : It could act on various receptors, affecting signaling pathways that control cell growth and apoptosis.
  • Antimicrobial Activity : The compound has shown potential against various pathogens, including mycobacteria and fungi, through mechanisms such as disrupting cell membrane integrity or inhibiting essential metabolic functions .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against several pathogens:

Pathogen Activity MIC (µg/mL)
Mycobacterium tuberculosisSignificant inhibition6.25
Trichophyton mentagrophytesModerate antifungal activity15.62
Staphylococcus aureusLimited antibacterial activity>100

The minimal inhibitory concentration (MIC) values indicate that the compound is particularly effective against Mycobacterium tuberculosis, comparable to established treatments like pyrazinamide .

Anticancer Activity

Research has also suggested potential anticancer properties, with studies indicating that this compound may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways and enzyme activities .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents can significantly affect its lipophilicity, binding affinity, and overall potency:

Substituent Effect on Activity
Amino GroupEnhances interaction with targets
Chlorine AtomModulates lipophilicity and potency
Methyl EsterInfluences solubility and absorption

Studies have shown that modifications to the pyrazine ring can lead to compounds with enhanced antimicrobial properties .

Case Studies

  • Antimycobacterial Activity Study : A study evaluated a series of pyrazine derivatives, including this compound, for their antimycobacterial activity. The results demonstrated that this compound exhibited one of the lowest MICs against M. tuberculosis, highlighting its potential as a lead compound in drug development .
  • Antifungal Evaluation : In vitro tests against various fungal strains revealed that while this compound showed moderate activity against Trichophyton mentagrophytes, further structural modifications could enhance its efficacy .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Methyl 5-amino-6-chloropyrazine-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or carboxylation of pyrazine derivatives. For example, 3-amino-6-chloropyrazine-2-carboxylic acid derivatives (e.g., methyl esters) are synthesized via refluxing intermediates in tetralin or similar solvents, followed by recrystallization . Optimization includes adjusting reaction time, temperature, and stoichiometric ratios of reagents (e.g., chlorinating agents). Yield improvements may require iterative HPLC or column chromatography for purification .
  • Key Data :

ParameterOptimal RangeImpact on Yield
Temperature100–120°CHigher yields at 110°C
SolventTetralin/DMFTetralin reduces side products
PurificationHPLC (C18 column)Purity >95%

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl ester at C2, amino at C5, chloro at C6). Aromatic protons appear as distinct singlets due to electron-withdrawing groups .
  • LC-MS : Validates molecular weight (e.g., [M+H]+^+ at m/z 202.5) and detects impurities (e.g., unreacted intermediates) .
  • FTIR : Peaks at 1700–1750 cm1^{-1} (C=O stretch) and 3300–3500 cm1^{-1} (N-H stretch) confirm functional groups .

Q. How can crystallization challenges be addressed for this compound?

  • Methodology : Use mixed solvents (e.g., ethyl acetate/hexane) to enhance crystal lattice formation. For pyrazine derivatives, slow evaporation at 4°C improves crystal quality. SHELX software (e.g., SHELXL) refines crystallographic data to resolve disorder or twinning issues .

Advanced Research Questions

Q. How do electronic effects of the amino and chloro substituents influence the compound’s reactivity in medicinal chemistry applications?

  • Methodology : Computational modeling (DFT or MD simulations) predicts electron density distribution. The amino group at C5 acts as an electron donor, while the chloro at C6 withdraws electrons, creating a polarized scaffold for nucleophilic attacks. This is critical for designing kinase inhibitors or protease modulators .
  • Case Study : In thieno[2,3-d]pyrimidinone derivatives, similar substituents enhance binding to ATP pockets .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC50_{50} values may arise from differences in protein expression levels .
  • SAR Studies : Systematically modify substituents (e.g., replacing methyl ester with ethyl) to isolate bioactivity contributors .

Q. How can structural puckering in the pyrazine ring affect intermolecular interactions?

  • Methodology : Apply Cremer-Pople puckering parameters to quantify ring non-planarity via X-ray data. For six-membered rings, amplitude (θ) and phase (φ) coordinates describe deviations from planarity, influencing packing efficiency in crystal lattices .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing heterogeneous reaction yields?

  • Methodology : Use multivariate regression to identify critical factors (e.g., solvent polarity, catalyst loading). For example, a Plackett-Burman design can screen 5–7 variables in 12 experiments, optimizing yield and minimizing resource use .

Q. How to validate the absence of toxic impurities in pharmaceutical-grade batches?

  • Methodology :

  • HPLC-UV/HRMS : Detect trace impurities (e.g., 3,5-diamino-6-chloropyrazine-2-carboxylic acid) at <0.1% thresholds .
  • ICH Guidelines : Follow Q3A(R2) for qualification thresholds based on daily dosage .

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